molecular formula C7H8N2O B8286230 2-Methoxy-3-cyano-5-methylpyrrole

2-Methoxy-3-cyano-5-methylpyrrole

Cat. No. B8286230
M. Wt: 136.15 g/mol
InChI Key: OKJORNSVNZQODO-UHFFFAOYSA-N
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Patent
US06271392B1

Procedure details

A solution of 2-cyano-4-oxopentanenitrile (2.75 g) and dimethylamine hydrochloride (16.25 g) in 100 ml of methanol was heated at reflux for 24 h. The mixture was cooled to room temperature and the solvents were removed under reduced pressure. The residue was dissolved in 50 ml of H2O and extracted with EtOAc. The organic extracts were dried over Na2SO4. Silica gel chromatography afforded a white solid (0.8 g), m.p. 105° C.
Quantity
2.75 g
Type
reactant
Reaction Step One
Quantity
16.25 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([CH:3]([CH2:6][C:7](=O)[CH3:8])[C:4]#[N:5])#[N:2].Cl.CNC.[CH3:14][OH:15]>>[CH3:14][O:15][C:1]1[NH:2][C:7]([CH3:8])=[CH:6][C:3]=1[C:4]#[N:5] |f:1.2|

Inputs

Step One
Name
Quantity
2.75 g
Type
reactant
Smiles
C(#N)C(C#N)CC(C)=O
Name
Quantity
16.25 g
Type
reactant
Smiles
Cl.CNC
Name
Quantity
100 mL
Type
reactant
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 24 h
Duration
24 h
CUSTOM
Type
CUSTOM
Details
the solvents were removed under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in 50 ml of H2O
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic extracts were dried over Na2SO4

Outcomes

Product
Name
Type
product
Smiles
COC=1NC(=CC1C#N)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.8 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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